molecular formula C19H19NO6 B12160633 methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate

methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate

Cat. No.: B12160633
M. Wt: 357.4 g/mol
InChI Key: NMDPTXVXXVHKMY-UHFFFAOYSA-N
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Description

Methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate is a synthetic derivative of furochromen, a fused heterocyclic system combining coumarin (a benzopyrone) and furan rings. The core structure features a 7-oxo group and 3,5-dimethyl substituents on the furochromen scaffold, linked via a propanoic acid chain to a glycine methyl ester moiety. This compound is structurally characterized by:

  • Furochromen backbone: A coumarin (1-benzopyran-2-one) fused with a furan ring at positions 3,2-g.
  • Functional groups: A methyl ester (COOCH₃) and an amide bond (CONH) conjugating the glycine residue to the propanoic acid side chain.
  • Substituents: Electron-withdrawing 7-oxo and electron-donating 3,5-dimethyl groups, which influence reactivity and photophysical properties.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetate

InChI

InChI=1S/C19H19NO6/c1-10-9-25-15-7-16-14(6-13(10)15)11(2)12(19(23)26-16)4-5-17(21)20-8-18(22)24-3/h6-7,9H,4-5,8H2,1-3H3,(H,20,21)

InChI Key

NMDPTXVXXVHKMY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors, such as hydroxycoumarins and α-halogen ketones, under acidic or basic conditions to form the furochromen structure.

    Functional Group Modification:

    Attachment of the Propanoyl Group: This step involves the acylation of the furochromen core with a suitable propanoyl chloride or anhydride.

    Glycinate Formation: The final step is the esterification of the propanoyl derivative with glycine methyl ester under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism by which methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(a) 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid

  • Structure: Shares the furochromen core and propanoic acid side chain but lacks the glycinate ester.
  • Key Differences : The free carboxylic acid (-COOH) group confers higher polarity and lower membrane permeability compared to the glycinate ester.
  • Synthetic Relevance : Serves as a precursor for synthesizing the target compound via amide coupling .

(b) 2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic Acid

  • Structure : Features a shorter acetic acid (-CH₂COOH) side chain.

Coumarin Derivatives with Alternative Functional Groups

(a) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl Chloride

  • Functional Contrast: The hydrazonoyl chloride enables nucleophilic substitution reactions, unlike the glycinate ester’s hydrolytic stability.
  • Synthesis : Prepared via diazonium salt coupling, contrasting with the target compound’s amide bond formation .

Glycinate Ester Derivatives

(a) GSK4112 (SR6452)

  • Structure : A glycinate ester with a substituted benzyl group (4-chlorophenyl and 5-nitrothienyl).
  • Comparison : While both compounds share the glycinate ester motif, GSK4112’s aromatic substituents confer distinct electronic properties and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Reference
Methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate C₂₃H₂₃NO₇ ~437.43* Furochromen, amide, methyl ester Prodrug potential, enhanced solubility
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid C₂₁H₂₀O₆ ~368.38* Carboxylic acid Precursor for conjugation
2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid C₂₀H₂₂O₆ 358.39 Acetic acid Shorter side chain
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride C₁₃H₁₁ClN₂O₃ ~294.69* Hydrazonoyl chloride, coumarin Reactive intermediate
GSK4112 C₁₄H₁₆ClN₂O₃S ~343.81* Glycinate ester, aromatic substituents Metabolic stability

*Calculated based on structural data.

Biological Activity

Methyl N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycinate is a complex organic compound characterized by its unique furochromenone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO5C_{24}H_{23}NO_5, with a molecular weight of approximately 405.4 g/mol. The compound features a furochromenone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H23NO5
Molecular Weight405.4 g/mol
IUPAC Name3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(propanoyl)glycinate
InChI KeyRKFJDUQJADMUHH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor function, leading to significant biological effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : It can bind to receptors that regulate various physiological functions, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

Antitumor Activity

Studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest in the G0/G1 phase
    These findings suggest potential applications in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses notable antimicrobial properties.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines in vitro. The results indicated an IC50 value in the low micromolar range.
  • Mechanistic Insights : Further research explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and downregulate anti-apoptotic proteins.

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